2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-benzoyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-21(16-8-2-1-3-9-16)17-10-4-5-11-18(17)22(29)24-14-15-27-23(30)19-12-6-7-13-20(19)25-26-27/h1-13H,14-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIAWHBOUVARQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions, beginning with the construction of the triazinyl ring. One common synthetic route includes:
Formation of the Triazinyl Ring: : The synthesis often starts with the cyclization of precursors like benzoic acid derivatives to form the triazinyl core under acidic conditions.
Attachment of the Benzoyl Group: : This step generally involves the acylation reaction, where the triazinyl derivative reacts with benzoyl chloride in the presence of a base to form the benzoylated product.
Formation of Benzamide: : Finally, the benzoyl derivative undergoes amidation by reacting with an amine compound, leading to the final product, this compound.
Industrial Production Methods
Industrial synthesis of this compound would focus on optimizing yield and purity while minimizing costs and environmental impact. It would typically involve large-scale reaction setups with controlled temperature and pressure conditions, using catalysts to enhance reaction rates and product selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aromatic rings present in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxygenated species.
Reduction: : Reduction can occur at the carbonyl groups, converting them into alcohols.
Substitution: : Electrophilic substitution reactions are common due to the presence of the aromatic rings. Halogenation and nitration are typical examples.
Condensation: : The triazinyl ring can participate in condensation reactions with various nucleophiles, forming larger, more complex structures.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄), or halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Condensation: : Aldehydes or ketones in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. Oxidation yields quinones, reduction produces alcohols, substitution results in nitro or halo compounds, and condensation leads to larger cyclic or acyclic products.
Scientific Research Applications
This compound finds applications in various scientific research fields due to its complex structure and versatile reactivity.
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its pharmacological effects, targeting specific enzymes or receptors.
Industry: : Applied in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The benzoyl and triazinyl groups enable binding to active sites, influencing biological pathways. For instance, it might inhibit enzyme activity by forming stable complexes, or interact with receptors to modulate cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are those sharing the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group. Key comparisons include:
SMDOP (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl Methanesulfonate)
- Structure : SMDOP replaces the ethyl-benzamide group with a methanesulfonate ester.
- Reactivity : The methanesulfonate group acts as a leaving group, making SMDOP reactive in nucleophilic substitution reactions. In contrast, the benzamide in the target compound enhances stability under physiological conditions .
SDPP (2,5-Dioxopyrrolidin-1-yl Diphenyl Phosphate)
- Structure : SDPP features a phosphate ester core instead of a triazine ring.
- Functionality : The phosphate group in SDPP facilitates phosphorylation reactions, whereas the triazine in the target compound may engage in π-π stacking or charge-transfer interactions .
SbTMU (O-(N-Succimidyl)-N,N,N',N'-bis-(tetramethylene)uronium Hexafluorophosphate)
- Structure : SbTMU is a uronium salt with a hexafluorophosphate counterion, lacking aromatic triazine systems.
Physicochemical Properties
| Property | Target Compound | SMDOP | SDPP |
|---|---|---|---|
| Solubility | Moderate (polar aprotic solvents) | High (polar solvents) | Low (hydrophobic solvents) |
| Reactivity | Stable under basic conditions | Hydrolytically labile | Photolabile |
| Melting Point | 215–220°C (estimated) | 180–185°C | 150–155°C |
Research Findings and Mechanistic Insights
- Stability : The ethyl spacer in the target compound reduces steric hindrance, enhancing binding pocket accessibility compared to bulkier analogs like SbTMU.
- Selectivity : The triazine ring’s electron deficiency may improve selectivity for ATP-binding pockets in kinases, a feature absent in SDPP and SbTMU.
- Synthetic Routes : The target compound is synthesized via amide coupling between 2-benzoylbenzoic acid and 2-(4-oxobenzo-triazin-3-yl)ethylamine, whereas SMDOP derives from sulfonation of the triazine precursor .
Biological Activity
The compound 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a derivative of benzotriazine, a class of compounds known for their diverse biological activities. This article aims to explore its synthesis, biological activities, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzotriazine core followed by functionalization to introduce the benzamide moiety.
Synthetic Pathway Overview
- Formation of Benzotriazine Core :
- The reaction of anthranilamide with sodium nitrite in acidic conditions leads to the formation of the benzotriazine structure.
- Functionalization :
- Subsequent reactions with various acyl chlorides or anhydrides yield the desired benzamide derivatives.
Anticancer Activity
Research indicates that derivatives of benzotriazine exhibit significant anticancer properties. For instance, compounds synthesized from the benzotriazine framework have shown promising results against various cancer cell lines, particularly HepG2 liver carcinoma cells.
- Case Study : A study synthesized 36 benzotriazinone derivatives and evaluated their anticancer activities using IC50 values. The results indicated that certain derivatives had strong binding affinities toward cancer cell targets, enhancing their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated.
- Testing Methodology : Compounds were tested against standard bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) were determined to assess their effectiveness.
- Results : Some derivatives displayed significant antibacterial activity, with MIC values indicating effective inhibition of bacterial growth .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, certain benzotriazine derivatives have demonstrated anti-inflammatory effects.
- Mechanism : The anti-inflammatory activity is often linked to the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that these compounds can reduce the release of these cytokines in various cell lines .
Research Findings Summary
Q & A
Basic Research Questions
Optimal Synthetic Routes and Yield Maximization Q: What are the optimal synthetic routes for 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide, and how are reaction conditions controlled to maximize yield? A: Synthesis typically involves multi-step reactions, including (1) formation of the benzo[d][1,2,3]triazinone core via cyclization of 2-aminobenzamide derivatives under oxidative conditions (e.g., H₂O₂/FeSO₄ in acetic acid) , (2) introduction of the ethyl linker via nucleophilic substitution, and (3) coupling with benzoyl chloride derivatives. Key parameters include temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and stoichiometric control of reagents. Continuous flow reactors may enhance reproducibility, while crystallization or column chromatography ensures purity (>95% by HPLC) .
Structural Characterization Techniques Q: Which analytical techniques are critical for confirming the structural integrity of the compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, with characteristic peaks for the triazinone ring (δ 7.5–8.5 ppm for aromatic protons) and benzamide carbonyl (δ ~165 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₂₂H₁₈N₄O₃: calculated 410.1354). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%) .
Functional Group Transformations Q: What are the common functional group transformations applicable to this compound, and how are they monitored? A: The triazinone moiety undergoes oxidation (e.g., KMnO₄ to form sulfones) and nucleophilic substitution at the ethyl linker (e.g., thiolation with NaSH). The benzamide group can be hydrolyzed to carboxylic acids under acidic conditions. Reaction progress is tracked via Thin-Layer Chromatography (TLC; Rf = 0.3–0.5 in EtOAc/hexane) and Fourier-Transform Infrared Spectroscopy (FT-IR; loss of carbonyl stretch at ~1700 cm⁻¹ post-hydrolysis) .
Advanced Research Questions
Mechanistic Insights via Molecular Docking Q: How can molecular docking studies elucidate the interaction between this compound and target proteins like GPR139? A: Docking software (e.g., AutoDock Vina) models binding to GPR139’s active site using crystal structures (PDB ID: 6N4B). Key steps: (1) Prepare the ligand (AMBER force field for energy minimization), (2) Define binding pockets (hydrophobic residues: Phe³⁰⁹, Trp¹⁰²), (3) Simulate binding affinities (ΔG < -8 kcal/mol suggests strong interaction). Validation via Surface Plasmon Resonance (SPR) measures kinetic parameters (Kd < 100 nM) .
Resolving Biological Activity Discrepancies Q: What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. neurological effects)? A: Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity vs. cAMP assays for GPR139 agonism) isolate context-dependent effects. Structural analogs (e.g., TAK-041 ) help identify pharmacophores. Meta-analyses of dose-response curves (IC₅₀ values) and molecular dynamics simulations (100 ns trajectories) clarify target selectivity .
Pharmacokinetic Profiling Q: How does the compound’s pharmacokinetic profile influence therapeutic potential, and what in vitro models assess this? A: Hepatic microsomal stability assays (rat/dog/human) quantify metabolic half-life (t₁/₂ > 2 hrs suggests slow clearance). Caco-2 permeability models (Papp > 1 × 10⁻⁶ cm/s) predict blood-brain barrier penetration, critical for neurological targets. Plasma protein binding (≥90% via equilibrium dialysis) impacts free drug concentration .
Structure-Activity Relationship (SAR) Studies Q: How do modifications to the benzoyl or triazinone moieties affect bioactivity and selectivity? A: Electron-withdrawing groups (e.g., -Cl at benzoyl para position) enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ = 37.38 µM ). Triazinone N-alkylation reduces cytotoxicity (CC₅₀ > 50 µM in HEK293 cells). SAR libraries synthesized via parallel reactions (96-well plates) and screened in high-throughput assays (e.g., fluorescence polarization for binding affinity) .
Methodological Tables
Key Notes
- Basic vs. Advanced: Basic questions focus on synthesis/characterization; advanced questions address mechanistic and translational research.
- Data Contradictions: Cross-validate findings using orthogonal methods (e.g., SPR for docking predictions ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
